4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde
Overview
Description
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry and drug discovery due to its unique structural properties and potential biological activities .
Scientific Research Applications
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of various pharmacologically active compounds.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
There are two principal synthetic routes for preparing 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives:
Hydrogenation of Pyrazolo[1,5-a]pyridines: This method involves the hydrogenation of pyrazolo[1,5-a]pyridines to yield the desired tetrahydropyrazolo compound.
1,3-Dipolar Cycloaddition: This route involves the cycloaddition of a bicyclic sydnone to propargylic acid derivatives, leading to the formation of the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the aldehyde group to a carboxylic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: The major product is 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid.
Reduction: The major product is 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-methanol.
Substitution: The products vary depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The pathways involved typically include binding to active sites or allosteric sites on target proteins, leading to altered biological activity .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine: This compound shares a similar core structure but has a pyrimidine ring instead of a pyridine ring.
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine: This compound features a pyrazine ring and is known for its antiviral properties.
Uniqueness
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde is unique due to its specific aldehyde functional group, which allows for diverse chemical modifications and potential biological activities. Its structural versatility makes it a valuable scaffold in drug discovery and development .
Properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-6-7-5-8-3-1-2-4-10(8)9-7/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQQWVWOKJBFCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474343 | |
Record name | 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307313-06-0 | |
Record name | 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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